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Compound of Interest

Compound Name: 5-Methyl-2-phenylpyridine

Cat. No.: B1294863

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Methyl-2-phenylpyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methyl-
2-phenylpyridine (CAS No. 27012-22-2), a key heterocyclic building block in materials science
and pharmaceutical development. Aimed at researchers, scientists, and drug development
professionals, this document synthesizes experimental data from Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a definitive analytical
profile of the compound. Each section details the causality behind experimental choices,
presents data in a clear, tabular format, and provides field-proven insights into spectral
interpretation. Methodologies are validated with authoritative citations and presented alongside
detailed experimental protocols and logical diagrams to ensure scientific integrity and practical
applicability.

Introduction to 5-Methyl-2-phenylpyridine

5-Methyl-2-phenylpyridine, also known as 6-phenyl-3-picoline, is a disubstituted pyridine
derivative featuring a phenyl group at the 2-position and a methyl group at the 5-position. Its
chemical structure combines the aromaticity of both pyridine and benzene rings, making it a
valuable synthon and ligand. The precise characterization of its molecular structure is
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paramount for its application in organic synthesis, coordination chemistry, and materials
science.[1] This guide establishes a foundational spectroscopic reference for the compound.

Molecular Structure and Properties:

Molecular Formula: C12H11N[2]

Molecular Weight: 169.22 g/mol [2]

CAS Number: 27012-22-2[2]

Appearance: White to orange solid

Caption: Molecular structure of 5-Methyl-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 5-methyl-2-phenylpyridine, both tH and 3C NMR provide
unambiguous evidence for its structure.

'H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of
hydrogen atoms. The spectrum of 5-methyl-2-phenylpyridine displays distinct signals for the
methyl group, the three protons on the pyridine ring, and the five protons on the phenyl ring.
The data presented is a representative compilation from experimental results obtained in
deuterated chloroform (CDCIs).[3][4]

Table 1: *H NMR Spectroscopic Data for 5-Methyl-2-phenylpyridine (400 MHz, CDCIs)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

8.51-854 Singlet (s) - 1H H-6 (Pyridine)
H-2', H-6'

7.96 - 8.00 Doublet (d) 75-8.0 2H
(Phenyl, ortho)

7.60-7.61 Doublet (d) 8.0-8.1 1H H-3 (Pyridine)
H-3', H-4', H-5'

) (Phenyl,

~7.49 Multiplet (m) - 3H
meta/para) & H-4
(Pyridine)

2.34-2.35 Singlet (s) - 3H -CHs

Note: The multiplet around 7.49 ppm contains overlapping signals from the meta and para
protons of the phenyl ring and the H-4 proton of the pyridine ring.[3]

Expertise & Causality: The choice of a 400 MHz spectrometer provides sufficient resolution to
separate most signals. The downfield shift of the pyridine protons (H-6, H-3) is due to the
deshielding effect of the electronegative nitrogen atom. The singlet nature of H-6 is
characteristic of its position, lacking adjacent protons for coupling. The methyl group protons
appear as a sharp singlet in the upfield region, as expected.

13C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments. The proton-
decoupled 3C NMR spectrum of 5-methyl-2-phenylpyridine shows 10 distinct aromatic
carbon signals and one aliphatic signal for the methyl group, consistent with its molecular
structure.[3][4]

Table 2: 3C NMR Spectroscopic Data for 5-Methyl-2-phenylpyridine (100 MHz, CDCIs)
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Chemical Shift (6, ppm) Assighment
154.5 - 154.8 C-2 (Pyridine)
149.8 - 150.1 C-6 (Pyridine)
139.2 - 139.4 C-1' (Phenyl)
137.1-137.3 C-4 (Pyridine)
131.4 - 131.6 C-5 (Pyridine)
128.6 - 128.7 C-3', C-5' (Phenyl)
128.4 - 128.6 C-4' (Phenyl)
126.5 - 126.7 C-2', C-6' (Phenyl)
119.8-120.0 C-3 (Pyridine)
17.9-18.2 -CHs

Expertise & Causality: The quaternary carbons (C-2, C-5, C-1') appear as sharp, less intense
signals. The carbons attached to nitrogen (C-2, C-6) are significantly deshielded and appear far
downfield. The methyl carbon signal is found in the typical aliphatic region (~18 ppm). These
assignments are based on established chemical shift ranges and are confirmed by data from
similar structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum of 5-methyl-2-phenylpyridine is
characterized by vibrations corresponding to aromatic C-H bonds, C=C and C=N double bonds
within the rings, and aliphatic C-H bonds of the methyl group.

Table 3: Key IR Absorption Bands for 5-Methyl-2-phenylpyridine
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Vibrational Mode

Wavenumber (cm~12) Intensity .
Assignment
~3050 Medium Aromatic C-H Stretch
~2920 Weak Aliphatic C-H Stretch (-CHs)
] Aromatic C=C/C=N Ring
1604 Medium
Stretch
) Aromatic C=C/C=N Ring
1566 Medium
Stretch
) C-H Out-of-plane Bend
835 Medium )
(Aromatic)
C-H Out-of-plane Bend
775 Strong ]
(Phenyl Ring)
C-H Out-of-plane Bend
693 Strong

(Phenyl Ring)

Data sourced from Abramovitch et al. (1963).[5]

Expertise & Causality: The bands above 3000 cm~* are definitive for C-H stretching in sp?
hybridized carbons (aromatic rings). The strong absorptions between 1500-1610 cm~1 are
characteristic of the skeletal vibrations of the pyridine and benzene rings. The strong bands
below 900 cm~! correspond to C-H out-of-plane bending, which can be diagnostic of the
substitution pattern on the aromatic rings.[5] The pattern observed is consistent with a 2,5-
disubstituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure. Using Electron lonization (El),
5-methyl-2-phenylpyridine is expected to show a strong molecular ion peak (M*) at a mass-
to-charge ratio (m/z) of 169, corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-Methyl-2-phenylpyridine
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m/z Predicted lon Formula Notes
169 [M]*+ [Ci2H11N]* Molecular lon
Loss of a hydrogen
168 [M-H]* [C12H10N]* radical, often from the
methyl group
Loss of a methyl
154 [M-CHs]* [Ci1HsN]* )
radical
Subsequent loss of
141 [M-H-HCN]* [C11Ho]* hydrogen cyanide

from the [M-H]* ion

Expertise & Causality: The fragmentation pathway is initiated by the ionization of the molecule.
The molecular ion [M]* is typically the peak of highest m/z. A common fragmentation for alkyl-
substituted aromatics is the loss of a hydrogen radical to form a stable benzyl-type cation,
resulting in the [M-H]* peak at m/z 168. The cleavage of the methyl group leads to the [M-
CHs]* ion at m/z 154. Subsequent fragmentation of the pyridine ring, such as the loss of
hydrogen cyanide (HCN, 27 amu), is also a characteristic pathway for pyridine derivatives.

[C12H11N]*
m/z = 169
(Molecular lon)

[C12H10N]*
m/z = 168

- 'CHs

[C11HsN]*

m/z = 154
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Caption: Proposed EI Mass Spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, methodologies for the spectroscopic analysis of 5-
methyl-2-phenylpyridine, designed to be self-validating and reproducible.

NMR Spectroscopy Workflow

Sample Preparation
(10-20 mg in 0.6 mL CDClIs with TMS)

Instrument Setup
(400 MHz Spectrometer, Tune & Shim)

IH NMR Acquisition 13C NMR Acquisition
(16 scans, 1s relaxation delay) (1024 scans, 2s relaxation delay, proton decoupled)

/

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

i

Spectral Analysis
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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